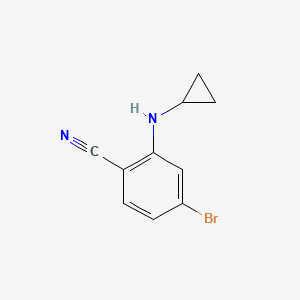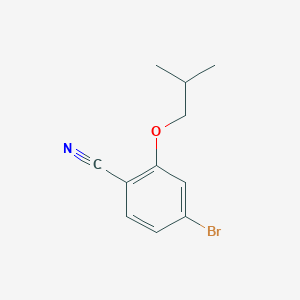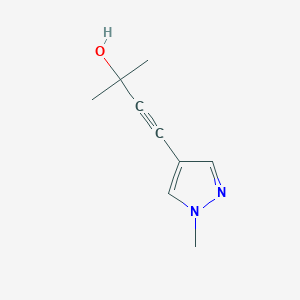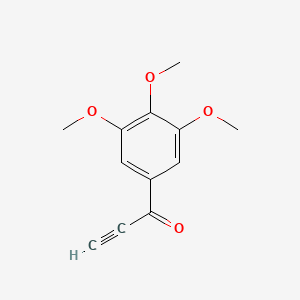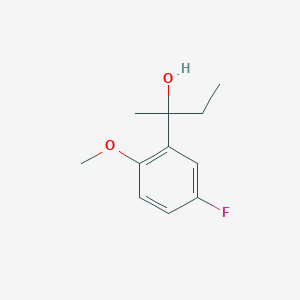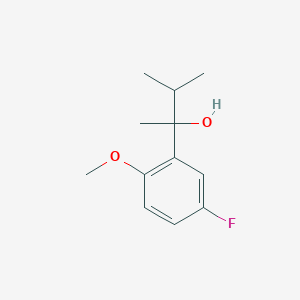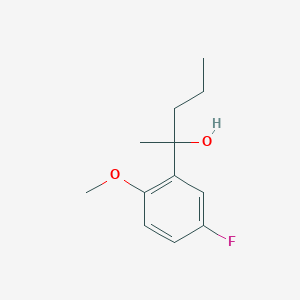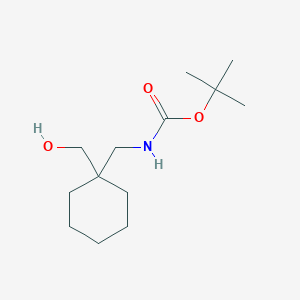
N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amine. This compound is significant in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes. The Boc group is widely used due to its stability under basic and nucleophilic conditions and its ease of removal under mild acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine typically involves the protection of the amine group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as dimethylaminopyridine (DMAP) or sodium hydroxide (NaOH). The reaction is carried out at room temperature and yields the Boc-protected amine in high purity .
Industrial Production Methods
Industrial production of Boc-protected amines often employs continuous flow reactors with solid acid catalysts to enhance efficiency and productivity. For example, the use of H-BEA zeolite as a catalyst in tetrahydrofuran (THF) solvent allows for high yields of Boc-protected amines with short residence times .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The Boc group can be removed under mild acidic conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Mild acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for Boc deprotection.
Substitution: Various nucleophiles can be used to substitute the hydroxymethyl group under appropriate conditions
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the free amine.
Substitution: Formation of substituted cyclohexanemethanamine derivatives.
Applications De Recherche Scientifique
N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine is used extensively in scientific research, including:
Chemistry: As a protected amine in multi-step organic syntheses.
Biology: In the synthesis of peptide and protein analogs.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials
Mécanisme D'action
The mechanism of action of N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine under various reaction conditions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cbz-1-(hydroxymethyl)-1-cyclohexanemethanamine: Uses a benzyl carbamate (Cbz) protecting group.
N-Fmoc-1-(hydroxymethyl)-1-cyclohexanemethanamine: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
N-Boc-1-(hydroxymethyl)-1-cyclohexanemethanamine is unique due to the stability of the Boc group under basic and nucleophilic conditions and its ease of removal under mild acidic conditions. This makes it highly versatile and widely used in various synthetic applications .
Propriétés
IUPAC Name |
tert-butyl N-[[1-(hydroxymethyl)cyclohexyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-13(10-15)7-5-4-6-8-13/h15H,4-10H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTUOQOPVFFWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
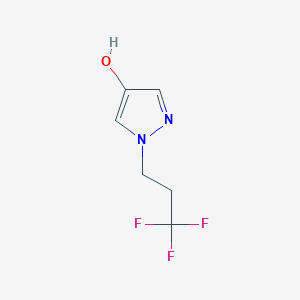
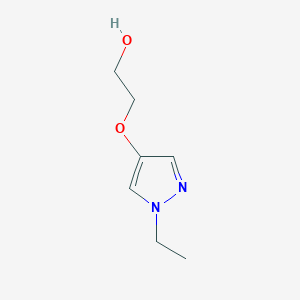
![4-[(3-Bromo-4-fluorophenyl)methoxy]-1-ethyl-1H-pyrazole](/img/structure/B7979014.png)
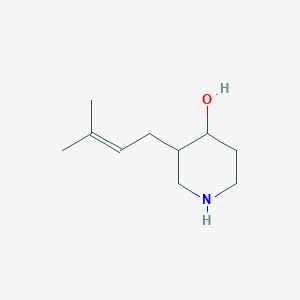
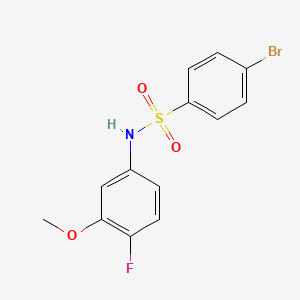
![tert-butyl N-[2-(3-bromo-2-cyanoanilino)ethyl]carbamate](/img/structure/B7979048.png)
